molecular formula C10H10N4O2 B1306686 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid CAS No. 842972-18-3

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Cat. No. B1306686
CAS RN: 842972-18-3
M. Wt: 218.21 g/mol
InChI Key: RILICUBDGHCYEE-UHFFFAOYSA-N
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Description

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is a compound that belongs to the class of azoles, specifically the tetrazole family. Azoles are heterocyclic compounds containing nitrogen atoms in the ring, and tetrazoles have a five-membered ring with four nitrogen atoms. The compound has a tetrazole ring substituted with a methyl group and is linked to a benzene ring that carries a carboxylic acid functional group. This structure suggests potential for various chemical interactions and properties, such as hydrogen bonding and the ability to form salts or esters.

Synthesis Analysis

The synthesis of polytopic azoles, including tetrazole derivatives, can be achieved through high yield syntheses using mild conditions and inexpensive reactants. While the specific synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is not detailed in the provided papers, the general approach to synthesizing similar compounds involves the use of aqueous solutions and aims for chemical and thermal stability of the resulting compounds .

Molecular Structure Analysis

The molecular structure of azole derivatives is often characterized by spectroscopic methods such as NMR spectroscopy. X-ray powder diffraction can also be used to determine the crystal structures of these compounds, revealing how individual molecules interact with each other, often through hydrogen bonding to form extended networks or sheets . Although the exact molecular structure of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is not provided, similar compounds exhibit structured aggregation influenced by substituent groups, which can affect the overall molecular interactions and properties .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of azole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group suggests that 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is likely to be acidic and capable of forming dimers or polymers through hydrogen bonding. The methyl group on the tetrazole ring can contribute to the compound's hydrophobic character, potentially affecting its solubility in various solvents. The magnetic properties of azole derivatives can vary, with some forming paramagnetic salts that can be analyzed using the Curie-Weiss relation . However, the specific physical and chemical properties of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid would need to be determined experimentally.

Scientific Research Applications

Coordination Polymers and Structural Analysis

  • The synthesis and structural analysis of coordination polymers utilizing similar tetrazole-benzoic acid derivatives have been explored. For instance, Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers were synthesized through in situ [2 + 3] cycloaddition reactions. These polymers exhibited various structural topologies, including diamondoid net and 2D layer structure, influenced by ligand modifications. The structural diversity was attributed to the disposition and twist angles of carboxylate and tetrazoyl groups, showcasing the impact of functional groups on the overall structural topology of coordination complexes (Song et al., 2009).

Synthesis and Physical-Chemical Properties

  • Research has been conducted on the synthesis and physical-chemical characterization of compounds containing 1,2,4-triazole and 1,2,3,4-tetrazole, highlighting their relevance in creating bioactive compounds. New compounds among 5-(1H-tetrazol-1-ylmethyl)-4-R-4H-1,2,4-triazol-3-thiol derivatives were synthesized, demonstrating the potential for developing low-toxic and efficient compounds (Hulina & Kaplaushenko, 2016).

Crystal Structure and Spectral Studies

  • The crystal structure and spectral studies of similar tetrazole compounds have been a focus, providing insights into hydrogen-bonding and π–π stacking interactions. These interactions are crucial for the formation of three-dimensional networks in solid states, which can be pivotal for developing materials with specific optical and structural properties (Li et al., 2008).

Corrosion Inhibition

  • New compounds based on tetrazole derivatives have been evaluated for their corrosion inhibition behavior, demonstrating significant protective effects against steel corrosion. The study underscores the potential of tetrazole-based compounds in applications requiring corrosion resistance (Rbaa et al., 2020).

Molecular Docking and Biological Evaluation

  • Tetrazole derivatives have been analyzed through molecular docking to identify potential antimicrobial activities. For example, the docking of novel tetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P showed promising results, indicating the potential for developing antimicrobial agents (Antypenko et al., 2022).

properties

IUPAC Name

4-[(5-methyltetrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)10(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILICUBDGHCYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390216
Record name 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

CAS RN

842972-18-3
Record name 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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